molecular formula C3H7NO2 B6594998 L-Alanine-3-13C-2-d CAS No. 160033-81-8

L-Alanine-3-13C-2-d

Cat. No.: B6594998
CAS No.: 160033-81-8
M. Wt: 91.09 g/mol
InChI Key: QNAYBMKLOCPYGJ-LFEAEDJLSA-N
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Description

L-Alanine-3-13C-2-d, also known as (S)-2-Aminopropionic acid-3-13C-2-d, is a stable isotope-labeled compound. It is a derivative of L-Alanine, where the carbon at position 3 is replaced with the carbon-13 isotope, and the hydrogen at position 2 is replaced with deuterium. This compound is primarily used in nuclear magnetic resonance (NMR) spectroscopy and other analytical techniques to study metabolic pathways and protein structures .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine-3-13C-2-d typically involves the incorporation of carbon-13 and deuterium isotopes into the alanine molecule. One common method is the reductive amination of pyruvate-3-13C with deuterated ammonia or a deuterated amine under catalytic hydrogenation conditions. The reaction is carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a palladium catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of isotopically labeled precursors and optimized reaction conditions to achieve high yields and purity. The final product is purified using techniques such as crystallization, distillation, or chromatography .

Chemical Reactions Analysis

Types of Reactions

L-Alanine-3-13C-2-d undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

L-Alanine-3-13C-2-d is widely used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of L-Alanine-3-13C-2-d involves its incorporation into metabolic pathways where it acts as a tracer. The carbon-13 and deuterium isotopes provide distinct NMR signals, allowing researchers to track the compound’s movement and transformation within biological systems. This helps in elucidating metabolic pathways and understanding the molecular interactions involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Alanine-3-13C-2-d is unique due to its specific isotopic labeling, which provides distinct NMR signals for detailed structural and metabolic studies. Its combination of carbon-13 and deuterium labeling makes it particularly useful for studying complex biochemical processes and protein dynamics .

Properties

IUPAC Name

(2S)-2-amino-2-deuterio(313C)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m0/s1/i1+1,2D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNAYBMKLOCPYGJ-LFEAEDJLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H][C@]([13CH3])(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001315650
Record name L-Alanine-3-13C-2-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

91.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160033-81-8
Record name L-Alanine-3-13C-2-d
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=160033-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name L-Alanine-3-13C-2-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001315650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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